Regioselective Deprotonation: Exclusive cis-Vinylic Lithiation vs. Allylic Selectivity of N-tert-Butyl Analogs
Allylaminotrimethylsilane, upon conversion to its N-lithio derivative (N-lithio-N-(trimethylsilyl)allylamine), undergoes deprotonation exclusively at the cis-vinylic position. This is in stark contrast to the structurally related N-lithio-N-(tert-butyl)allylamide, which deprotonates exclusively at the allylic position [1]. The vinylic deprotonation of the TMS-protected derivative is under kinetic control [1].
| Evidence Dimension | Regioselectivity of Deprotonation |
|---|---|
| Target Compound Data | Exclusive deprotonation at the cis-vinylic position |
| Comparator Or Baseline | N-lithio-N-(tert-butyl)allylamide: Exclusive deprotonation at the allylic position |
| Quantified Difference | Qualitatively different regiochemical outcome (vinylic vs. allylic) |
| Conditions | DFT calculations (B3LYP/6-31+G* level) supported by experimental results; reactions typically conducted with n-BuLi in THF |
Why This Matters
This orthogonal regioselectivity dictates the type of functionalized intermediates that can be accessed, making this compound essential for synthesizing vinylic organometallics (e.g., stannanes) and heterocycles not accessible via allylic deprotonation routes.
- [1] Haeffner, F., et al. Density functional theory studies on the mechanisms of regioselective allylic and cis-vinylic deprotonation of allyl amides and allylamines. J. Am. Chem. Soc. 2004, 126, 17032–17039. View Source
